[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid
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Overview
Description
[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a dimethylamino-benzylidene group and an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of [5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene position, using reagents like alkyl halides or acyl chlorides.
Condensation: It can participate in condensation reactions with various aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Scientific Research Applications
[5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand in receptor binding studies. Its interactions with biological macromolecules can provide insights into cellular processes and pathways.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Preclinical studies often focus on its efficacy and safety profiles.
Industry: In industrial applications, the compound may be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone core can form covalent or non-covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the dimethylamino-benzylidene group may interact with receptor sites, modulating signal transduction pathways. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar compounds to [5-(4-Dimethylamino-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid include other thiazolidinone derivatives, such as:
[5-(4-Methylbenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid: This compound has a similar structure but with a methyl group instead of a dimethylamino group, which may result in different chemical and biological properties.
[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid:
[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-acetic acid: The nitro group introduces additional electronic effects, impacting the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-[(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S2/c1-15(2)10-5-3-9(4-6-10)7-11-13(19)16(8-12(17)18)14(20)21-11/h3-7H,8H2,1-2H3,(H,17,18)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCAEFWJMWHHDD-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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